molecular formula C7H4Cl2N2 B1360813 4,6-Dichloro-1H-indazole CAS No. 885519-58-4

4,6-Dichloro-1H-indazole

Cat. No. B1360813
M. Wt: 187.02 g/mol
InChI Key: KTTXUMXAFXKIMN-UHFFFAOYSA-N
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Description

4,6-Dichloro-1H-indazole is a chemical compound with the molecular formula C7H4Cl2N2 . It is a type of indazole, which is a bicyclic compound made up of a benzene ring fused to a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .


Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. Strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-1H-indazole consists of a pyrazole ring fused to a benzene ring, with two chlorine atoms attached at the 4th and 6th positions . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Chemical Reactions Analysis

Indazoles can undergo a variety of chemical reactions. For instance, they can be synthesized via transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

4,6-Dichloro-1H-indazole has a molecular weight of 187.026 Da . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.

Scientific Research Applications

  • TRPA1 Antagonists in Pain Management :

    • Rooney et al. (2014) discovered that 5-(2-chlorophenyl)indazole, closely related to 4,6-Dichloro-1H-indazole, can act as an antagonist of the transient receptor potential A1 (TRPA1) ion channel. This compound shows potential in managing inflammatory pain (Rooney et al., 2014).
  • Biological and Pharmaceutical Applications :

    • Gaikwad et al. (2015) highlighted the importance of indazole derivatives in biological and pharmaceutical applications, with activities such as antibacterial, antidepressant, and anti-inflammatory properties. Fused aromatic 1H and 2H-indazoles also show anti-hypertensive and anti-cancer properties (Gaikwad et al., 2015).
  • Cancer Therapeutics :

    • Hoang et al. (2022) designed and synthesized 6-substituted amino-1H-indazole derivatives, showing significant antiproliferative activity in various human cancer cell lines. One compound in particular demonstrated potent anticancer activity (Hoang et al., 2022).
    • Mal et al. (2022) discussed indazole derivatives in cancer treatment, noting several FDA-approved drugs like Axitinib and Niraparib that contain indazole structures (Mal et al., 2022).
  • Antimicrobial and Anti-inflammatory Activity :

    • Samadhiya et al. (2012) synthesized indazole derivatives showing antibacterial, antifungal, antitubercular, and anti-inflammatory activity (Samadhiya et al., 2012).
  • Antibacterial and Antifungal Agent :

    • Panda et al. (2022) investigated the impact of the indazole scaffold as an antibacterial and antifungal agent. Indazole derivatives have demonstrated efficacy against various bacterial and fungal strains (Panda et al., 2022).

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Therefore, it is expected that more research will be conducted on 4,6-Dichloro-1H-indazole and similar compounds in the future .

properties

IUPAC Name

4,6-dichloro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTXUMXAFXKIMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646195
Record name 4,6-Dichloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-1H-indazole

CAS RN

885519-58-4
Record name 4,6-Dichloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a microwave vial 2,4,6-trichlorobenzaldehyde (4.0 g, 19.1 mmol) was dissolved in 1,4-dioxane (8 mL) and hydrazine (7.2 mL, 229 mmol) was added. The vial was sealed and heated under microwave irradiation at 160° C. for 30 min. The reaction was quenched with water and extracted with EtOAc. The organic layer was washed with brine then dried over MgSO4 and concentrated. The residue was purified by silica gel chromatography with 50% to 100% EtOAc/heptane to provide 1.38 g (38%) of 4,6-dichloro-1H-indazole as a white solid. 1H NMR (CDCl3, 300 MHz): δ (ppm) 8.14 (s, 1H), 7.44 (s, 1H), 7.20 (d, J=1.5 Hz, 15H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Chabukswar, B Kuchekar, P Lokhande… - Current Bioactive …, 2013 - ingentaconnect.com
A series of novel indazole derivatives have been designed and synthesized by a novel method and evaluated for their antibacterial activity. The compounds were designed to study their …
Number of citations: 7 www.ingentaconnect.com

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